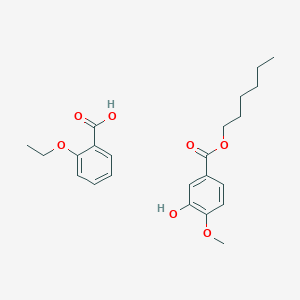
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as CMA, is a chemical compound that has shown promising results in scientific research. It is a member of the acetamide family and has been studied extensively for its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has also been studied for its antimicrobial and antifungal properties. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been used as a fluorescent probe for the detection of zinc ions in biological systems.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is its versatility. It can be used in a variety of experimental settings and has shown promising results in various fields. However, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is still a relatively new compound and its full range of effects and potential applications are still being explored. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. One area of research is the development of more efficient synthesis methods to produce higher yields of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. Another area of research is the exploration of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide's potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide and its effects on various biological systems.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide involves the reaction of 2-chlorophenol with 2-methyl-8-quinolinecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide to yield the final product, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide.
Eigenschaften
Produktname |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
|---|---|
Molekularformel |
C18H15ClN2O2 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-9-10-13-5-4-7-15(18(13)20-12)21-17(22)11-23-16-8-3-2-6-14(16)19/h2-10H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
OGEALEWTEAIZEN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

